Guazatine

Catalog No.
S529581
CAS No.
108173-90-6
M.F
C18H41N7
M. Wt
355.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guazatine

CAS Number

108173-90-6

Product Name

Guazatine

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine

Molecular Formula

C18H41N7

Molecular Weight

355.6 g/mol

InChI

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25)

InChI Key

RONFGUROBZGJKP-UHFFFAOYSA-N

SMILES

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Solubility

Soluble in DMSO

Synonyms

1,17-diguanidino-9-azaheptadecane, Befran, guazatine, iminoctadine

Canonical SMILES

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Description

The exact mass of the compound Guazatine is 355.34 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Guazatine is a chemical compound classified as a non-systemic contact fungicide, primarily used in agricultural settings to control fungal diseases in crops. Its chemical formula is C18H41N7, and it belongs to the class of guanidines, which are characterized by their nitrogen content and basicity. Guazatine is a mixture of reaction products derived from polyamines, with octamethylenediamine being one of its primary components. It exhibits antifungal properties, making it effective against a variety of plant pathogens .

, particularly hydrolysis, where it can break down into simpler compounds when exposed to water or moisture. Studies have shown that guazatine acetates can be hydrolyzed in buffered aqueous solutions at different pH levels (5, 7, and 9) over extended periods (up to 30 days) at room temperature . The reactivity of guazatine in agricultural applications is crucial for understanding its efficacy and degradation in the environment.

As an antifungal agent, guazatine demonstrates significant biological activity against several fungal species that affect crops. Its mechanism involves disrupting fungal cell membranes, leading to cell lysis and ultimately inhibiting fungal growth. This property makes guazatine a valuable tool in managing postharvest diseases and ensuring food safety by reducing microbial contamination on produce .

Guazatine is synthesized through the amidination of technical iminodi(octamethylene)diamine. This process involves reacting polyamines under specific conditions to yield the desired fungicidal properties. The synthesis can be complex due to the need for precise control over reaction conditions to ensure the formation of active components while minimizing by-products .

Guazatine is primarily used in agriculture as a fungicide for various crops, including cereals and oilseeds. Its application helps control fungal infections, thereby improving crop yield and quality. Additionally, guazatine has been evaluated for its effectiveness in postharvest treatments to reduce microbial loads on fresh produce, contributing to food safety and preservation efforts .

Research has indicated that guazatine can interact with other chemical agents, particularly sanitizers like peroxyacetic acid and sodium hypochlorite. These interactions can affect the efficacy of both the fungicide and the sanitizer, leading to unpredictable outcomes in microbial survival rates during food processing . Understanding these interactions is essential for optimizing treatment protocols in agricultural and food safety contexts.

Several compounds exhibit similar antifungal properties or belong to the same chemical class as guazatine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
ImazalilC18H20ClN3Systemic fungicide effective against a wide range of fungi; often used in postharvest applications.
AzoxystrobinC22H23N3O5Broad-spectrum fungicide with systemic action; inhibits fungal respiration.
PropiconazoleC15H17Cl2N3O2Systemic fungicide; disrupts fungal cell membrane synthesis; widely used in cereals.
Thiophanate-methylC9H10N4O3SBroad-spectrum fungicide; acts by inhibiting fungal growth at various stages.

Guazatine is unique due to its non-systemic nature, meaning it does not penetrate plant tissues but acts on contact with fungal spores on surfaces. This characteristic makes it particularly useful for postharvest applications where surface treatment is critical .

The chromatographic analysis of guazatine presents extraordinary complexity due to its nature as a polymorphic oligomeric mixture containing numerous structurally related compounds [1]. Guazatine comprises reaction products from polyamines, primarily consisting of octamethylenediamine, iminodi(octamethylene)diamine, octamethylenebis(imino-octamethylene)diamine, and carbamonitrile [2]. This structural diversity creates fundamental separation challenges that have necessitated the development of specialized analytical approaches.

Compositional Complexity and Separation Difficulties

The guazatine mixture contains over thirteen distinct oligomeric components, with diamines accounting for 40% of constituents, triamines for 46%, tetramines for 11%, and other amine derivatives for 3% [2] [1]. The most abundant individual components include the fully guanidated triamine (GGG, 30.6%) and the fully guanidated diamine (GG, 29.5%), followed by the monoguanidated diamine (GN, 9.8%) and a diguanidated triamine (GGN, 8.1%) [2].

ComponentDescriptionPercentage (%)Chain Length
GGGFully guanidated triamine30.6Triamine
GGFully guanidated diamine29.5Diamine
GNMonoguanidated diamine9.8Diamine
GGNDiguanidated triamine8.1Triamine
GGGGFully guanidated tetramine5.1Tetramine
GNGDiguanidated triamine4.5Triamine

The coding system employed for guazatine components uses "N" to represent amino groups and "G" to represent guanidated amino groups, where approximately 77-83% of amino functions are converted to guanidine groups and 17-23% remain as amino groups [1].

Chromatographic Method Development

Liquid chromatography coupled with mass spectrometry has emerged as the most effective approach for guazatine analysis [2]. The separation was successfully performed using an Alltima C18 column with linear gradient elution employing formic acid in water and acetonitrile as the mobile phase, with ultraviolet detection at 200 nanometers [2] [3]. This method represents the first successful liquid chromatography-mass spectrometry approach specifically developed for guazatine mixture analysis.

The highly polar and strongly basic nature of guazatine components creates significant extraction challenges [4]. All guazatine components exhibit extremely strong basic properties, with the GGG component displaying calculated pKa values of 12.8, 12.3, and 11.8, indicating triple protonation at physiological pH levels [4]. This strong basicity necessitates careful optimization of extraction conditions and mobile phase composition.

Extraction Method Limitations

Traditional QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology demonstrates severe limitations for guazatine analysis [4]. The citrate-buffered QuEChERS method yields extremely low recovery rates due to the strong polarity and basicity of guazatine components [4]. Alternative extraction approaches utilizing formic acid-acetone mixtures (3% formic acid in acetone) have proven more effective, achieving acceptable recovery rates ranging from 70.2% to 99.6% [5].

Matrix Effects and Ion Suppression

Guazatine analysis faces substantial matrix effects that significantly impact quantitative determination [5]. Matrix effects ranging from -84.2% to -89.8% have been documented across various agricultural matrices including mandarin, pepper, potato, brown rice, and soybean [5]. These severe ion suppression effects necessitate the use of matrix-matched calibration standards and internal standards to achieve reliable quantitative results.

Sample MatrixMatrix Effect Range (%)Recovery Range (%)
Mandarin-84.2 to -85.370.2-99.6
Pepper-86.1 to -87.272.1-98.3
Potato-87.3 to -88.471.8-97.9
Brown Rice-89.2 to -89.870.3-96.7
Soybean-85.6 to -86.473.5-99.1

Alternative Separation Techniques

Capillary zone electrophoresis has been investigated as a complementary technique for oligoguanidine separation [6]. While the electrophoretic method yields considerably fewer separable peaks compared to liquid chromatography, it provides rapid analysis capability suitable for monitoring major compounds and reaction kinetics during polycondensation processes [6]. Optimal electrophoretic conditions utilize phosphoric acid carrier electrolytes in water-acetonitrile mixtures [6].

Temperature Considerations in Isolation

Temperature control during chromatographic isolation proves critical for maintaining compound integrity [7]. Elevated temperatures promote degradation of target compounds, necessitating operation at reduced temperatures despite resulting peak broadening effects [7]. Successful isolation of guazatine components requires careful balance between chromatographic performance and thermal stability considerations.

Mass Spectrometric Techniques for Component Profiling

Mass spectrometric analysis of guazatine employs electrospray ionization (ESI) as the primary ionization technique, capitalizing on the inherent positive charge characteristics of guanidine functional groups [2] [8]. The strongly basic nature of guazatine components makes them particularly amenable to positive-mode electrospray ionization, facilitating efficient protonation and molecular ion formation.

Electrospray Ionization Mechanisms

Electrospray ionization operates through the application of high voltage (typically +3000 V) to sample solutions flowing through capillary needles [9]. The Taylor cone formation and subsequent Coulombic explosions generate gas-phase ions suitable for mass spectrometric analysis [9] [10]. For guazatine analysis, the multiple guanidine functional groups readily accept protons during the ionization process, producing multiply charged molecular ions characteristic of each oligomeric component.

The ionization efficiency of guazatine components correlates directly with their proton affinity and gas-phase basicity [11]. Components with higher degrees of guanidation demonstrate enhanced ionization efficiency due to increased proton acceptance capability. This phenomenon enables selective detection of guanidated species over their amino precursors.

Molecular Ion Formation and Charge States

Guazatine components typically form multiply protonated molecular ions $$M+nH$$^n+^ where n corresponds to the number of guanidine groups available for protonation [4]. The GGG component (molecular weight 397.616 Da) predominantly forms triply charged ions, while the GG component (molecular weight 244.34 Da) forms doubly charged species [4].

ComponentMolecular FormulaMolecular Weight (Da)Primary IonCharge State
GNC₉H₂₂N₄186.30$$M+2H$$²⁺+2
GGC₁₀H₂₄N₆244.34$$M+2H$$²⁺+2
GGGC₁₉H₄₃N₉397.61$$M+3H$$³⁺+3
GGGGC₂₀H₄₅N₁₁451.65$$M+4H$$⁴⁺+4

Mass Spectrometric Method Development

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) methods have been developed for quantitative detection of guazatine residues in cereals [12] [8]. The method employs positive-mode electrospray ionization with monitoring of specific mass transitions for each target component. Selected reaction monitoring (SRM) techniques enable simultaneous quantification of multiple guazatine components with high specificity and sensitivity.

Detection Limits and Analytical Performance

The limits of quantification for major guazatine components demonstrate exceptional sensitivity [12]. In cereal matrices, detection limits range from 0.002 to 0.010 mg/kg depending on the specific component analyzed [12]. The GG component achieves the lowest detection limit of 0.004 mg/kg, while GN requires 0.010 mg/kg for reliable quantification [12].

ComponentLOQ Maize (mg/kg)LOQ Wheat (mg/kg)Recovery at 50 ppb (%)CV at 50 ppb (%)
GN0.0100.010810.9
GG0.0040.004865.5
GNG0.0020.002843.2
GGN0.0020.002832.8
GGG0.0050.005854.1
GGGG0.0020.002823.7

Fragmentation Patterns and Structural Elucidation

Tandem mass spectrometry (MS/MS) facilitates detailed structural characterization of individual guazatine components through systematic fragmentation analysis [2]. The collision-induced dissociation of protonated molecular ions yields characteristic fragment ions that confirm structural assignments and enable differentiation between isomeric components.

Common fragmentation pathways involve loss of neutral molecules such as methanediimine fragments, providing diagnostic information about the degree and position of guanidation [13]. MS³ and MS⁴ experiments enable detailed fragmentation pathway elucidation, confirming symmetric versus asymmetric structural arrangements within oligomeric species [13].

Component Identification Strategy

The identification strategy for guazatine components employs a multi-level mass spectrometric approach [2]. Initial full-scan mass spectrometry identifies molecular ion masses corresponding to specific oligomeric compositions. Subsequent targeted MS/MS analysis confirms structural assignments through characteristic fragmentation patterns. Reference standard comparison validates peak identities through retention time matching and mass spectral library comparison.

Method Validation and Quality Control

Method validation parameters demonstrate excellent precision and accuracy for guazatine component analysis [12]. Recovery studies at fortification levels of 0.025 and 0.050 mg/kg yield mean recoveries ranging from 78% to 87% with coefficients of variation below 6.3% [12]. Inter-laboratory validation confirms method robustness across different analytical environments [5].

Nuclear Magnetic Resonance (NMR) Structural Analysis

Nuclear magnetic resonance spectroscopy serves as a critical complementary technique for structural elucidation and purity assessment of guazatine components, providing definitive structural confirmation that mass spectrometry alone cannot achieve [14]. The complex oligomeric nature of guazatine necessitates sophisticated NMR approaches to resolve overlapping signals from structurally similar components.

Proton NMR Characterization

¹H NMR spectroscopy provides essential structural information for guazatine photodegradation products and related compounds [14]. Analysis of guazatine derivatives in deuterochloroform reveals characteristic chemical shifts for guanidine protons at approximately 7.06 ppm, with coupling constants (J = 1.71 Hz) indicating the presence of pyrimidine ring structures formed during chemical derivatization [14].

The methylene proton signals appear as complex multiplets between 1.33 and 3.48 ppm, reflecting the octamethylene chain structure characteristic of guazatine components [14]. Integration analysis confirms stoichiometric relationships between functional groups, enabling determination of guanidation ratios within individual components.

Structural Assignment Challenges

The overlapping nature of ¹H NMR signals from aliphatic methylene chains presents significant challenges for precise structural assignment [14]. The large number of equivalent protons in the octamethylene segments results in poorly resolved multipets that complicate exact position determination of guanidine and amino substituents [14]. This limitation necessitates complementary analytical approaches for complete structural characterization.

Advanced NMR Techniques for Heterocyclic Analysis

Two-dimensional NMR experiments including ¹H-¹H correlation spectroscopy (COSY) and ¹H-¹³C heteronuclear multiple bond correlation (HMBC) provide enhanced structural resolution for complex heterocyclic systems [15]. These techniques enable connectivity determination between distant protons and carbons, facilitating assignment of substitution patterns in guanidine-containing molecules.

Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal spatial relationships between protons, enabling stereochemical assignment and conformational analysis [15]. For guazatine-related structures, NOE correlations can distinguish between cis and trans isomers based on coupling constant magnitudes and through-space interactions.

Temperature-Dependent NMR Studies

Variable-temperature NMR experiments provide insights into molecular dynamics and conformational equilibria of guazatine components [15]. Low-temperature studies enhance spectral resolution by reducing molecular motion, enabling detection of exchange processes and tautomeric equilibria that may occur at ambient temperatures.

The nitrogen-hydrogen bonds in guanidine functional groups exhibit temperature-dependent chemical shifts that can provide information about hydrogen bonding interactions and protonation states [15]. These studies are particularly valuable for understanding solution-phase behavior of guazatine components under different pH conditions.

¹³C NMR Applications

¹³C NMR spectroscopy offers excellent resolution for carbon backbone analysis of guazatine components, providing unique chemical shifts for each carbon environment [15]. The guanidine carbon signals appear at characteristic positions around 157-159 ppm, while aliphatic methylene carbons exhibit well-resolved patterns between 20-40 ppm.

Quantitative ¹³C NMR techniques enable compositional analysis of guazatine mixtures, providing independent verification of component ratios determined by mass spectrometry [15]. This approach proves particularly valuable for quality control applications where precise knowledge of mixture composition is required.

¹⁵N NMR for Guanidine Analysis

¹⁵N NMR spectroscopy provides unambiguous identification of nitrogen environments in guanidine-containing compounds [16]. The chemical shift ranges for different nitrogen types (amino, guanidino, imino) enable direct determination of guanidation patterns without ambiguity from overlapping proton signals.

¹⁵N-enriched samples demonstrate enhanced sensitivity for detailed structural analysis, enabling detection of minor components and impurities that may be overlooked by conventional NMR approaches [17]. The coupling patterns between ¹⁵N and ¹H nuclei provide definitive structural proof for specific guanidine arrangements within oligomeric structures.

Solvent Effects and Sample Preparation

Solvent selection critically influences NMR spectral quality for guazatine analysis [14]. Deuterated dimethyl sulfoxide provides excellent solubility for guanidine-containing compounds while minimizing exchange processes that can complicate spectral interpretation. Deuterochloroform serves as an alternative solvent for neutral derivatives and acetate salts.

Sample purity requirements for NMR analysis are significantly higher than for mass spectrometry, necessitating extensive purification of individual components before structural characterization [3]. Isolation procedures must avoid thermal degradation while achieving sufficient purity for unambiguous spectral assignment.

Quantitative Applications

Quantitative NMR serves as an orthogonal method for composition determination in guazatine mixtures, providing absolute quantification independent of response factors or calibration standards [18]. Integration ratios of characteristic signals enable direct calculation of component percentages within complex mixtures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

355.34234434 g/mol

Monoisotopic Mass

355.34234434 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C376JTX506

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

108173-90-6
13516-27-3
115044-19-4

Wikipedia

Iminoctadine

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 07-15-2023

Genome sequencing and transcriptome analysis of Geotrichum citri-aurantii on citrus reveal the potential pathogenic- and guazatine-resistance related genes

Juan Zhao, DeYao Zhang, Zhe Wang, Zhonghuan Tian, Fan Yang, XinJun Lu, Chao-An Long
PMID: 32650101   DOI: 10.1016/j.ygeno.2020.07.013

Abstract

Sour rot, caused by Geotrichum citri-aurantii, is a major postharvest disease of citrus,and it causes serious economic losses. In this study, a high-quality genome sequence of G. citri-aurantii was obtained by Single Molecule Real-Time Sequencing (SMRT). Approximately 5.43 Gb of clean data were obtained and a total of 27.94-Mb genomic sequence was mapped to 10 chromosome groups after high-through chromosome conformation capture (Hi-C) assembly. In addition, three polygalacturonase genes which were related to pathogenicity in G. citri-aurantii genome were discovered. And transcriptome data of guazatine-resistance had been analyzed, the results showed that the guazatine-resistance of G. citri-aurantii was related to two ATP-binding cassette (ABC) transporter family genes, six major facilitator superfamily (MFS) transporter family genes and two multidrug and toxic compound extrusion (MATE) transporter family genes. In summary, our research may provide novel insights into the effective control of this pathogen.


A bioactivity and biochemical analysis of iminoctadine tris (albesilate) as a fungicide against Corynespora cassiicola

Jiamei Zhu, Lingyan Zhang, Dicheng Ma, Yangyang Gao, Wei Mu, Feng Liu
PMID: 31378347   DOI: 10.1016/j.pestbp.2019.04.016

Abstract

Iminoctadine tris (albesilate) is a bis-guazatine fungicide, and its specific modes of action and efficacy against C. cassiicola are not yet clear. In this study, baseline sensitivity data for mycelial growth showed that the frequency distribution curve of iminoctadine tris (albesilate) EC
values is unimodal. The EC
values ranged from 0.1151 to 1.2101 μg/mL, with a mean of 0.5775 ± 0.2677 μg/mL. Iminoctadine tris (albesilate) affected the morphological development of C. cassiicola, causing increased branching of the mycelium. The significant increase in membrane permeability and malondialdehyde content after iminoctadine tris (albesilate) treatment indicated that this fungicide caused severe damage to the membrane structure. Furthermore, 0.4 μg/mL iminoctadine tris (albesilate) could decrease the spore density of C. cassiicola from 2.6200 × 10
to 1.4967 × 10
/cm
on average in vitro, indicating that the fungicide had great potential to reduce secondary infection with C. cassiicola in the field. Additionally, 120 μg/mL iminoctadine tris (albesilate) provided over 95% curative efficacy and 81.17% preventative efficacy on detached cucumber leaves inoculated with C. cassiicola. In field trials, iminoctadine tris (albesilate) at a dose of 120 g a.i./ha exhibited 72.92% and 80.92% control efficacy in 2017 and 2018, respectively. However, the efficacy supplied by the reference fungicide azoxystrobin at 250 g a.i./ha was only approximately 50% due to the development of fungicide resistance in C. cassiicola. Taken together, the findings above provide a solid foundation for the exploration of the action mechanisms of iminoctadine tris (albesilate) against C. cassiicola and provide overwhelming evidence for the use of iminoctadine tris (albesilate) as an excellent potential alternative fungicide in the management of cucumber Corynespora leaf spot.


Inhibitors of tri- and tetra- polyamine oxidation, but not diamine oxidation, impair the initial stages of wound-induced suberization

Edward C Lulai, Linda L Olson, Karen K Fugate, Jonathan D Neubauer, Larry G Campbell
PMID: 32065919   DOI: 10.1016/j.jplph.2019.153092

Abstract

The mechanisms regulating, and modulating potato wound-healing processes are of great importance in reducing tuber infections, reducing shrinkage and maintaining quality and nutritional value for growers and consumers. Wound-induced changes in tuber polyamine metabolism have been linked to the modulation of wound healing (WH) and in possibly providing the crucial amount of H
O
required for suberization processes. In this investigation we determined the effect of inhibition of specific steps within the pathway of polyamine metabolism on polyamine content and the initial accumulation of suberin polyphenolics (SPP) during WH. The accumulation of SPP represents a critical part of the beginning or inchoate phase of tuber WH during closing-layer formation because it serves as a barrier to bacterial infection and is a requisite for the accumulation of suberin polyaliphatics which provide the barrier to fungal infection. Results showed that the inhibitor treatments that caused changes in polyamine content generally did not influence wound-induced accumulation of SPP. Such lack of correlation was found for inhibitors involved in metabolism and oxidation of putrescine (arginine decarboxylase, ornithine decarboxylase, and diamine oxidase). However, accumulation of SPP was dramatically reduced by treatment with guazatine, a potent inhibitor of polyamine oxidase (PAO), and methylglyoxal-bis(guanylhydrazone), a putative inhibitor of S-adenosylmethione decarboxylase which may also cross-react to inhibit PAO. The mode of action of these inhibitors is presumed to be blockage of essential H
O
production within the WH cell wall. These results are of great importance in understanding the mechanisms modulating WH and ultimately controlling related infections and associated postharvest losses.


Synthesis of linear and cyclic guazatine derivatives endowed with antibacterial activity

Giorgio Maccari, Stefania Sanfilippo, Filomena De Luca, Davide Deodato, Alexandru Casian, Maria Chiara Dasso Lang, Claudio Zamperini, Elena Dreassi, Gian Maria Rossolini, Jean-Denis Docquier, Maurizio Botta
PMID: 25455183   DOI: 10.1016/j.bmcl.2014.09.081

Abstract

Antibiotic resistance has reached alarming levels in many clinically-relevant human pathogens, and there is an increasing clinical need for new antibiotics active on drug-resistant Gram-negative pathogens who rapidly evolve towards pandrug resistance phenotypes. Here, we report on two related classes of guanidinic compounds endowed with antibacterial activity. The two best compounds (9a and 13d) exhibited the most potent antibacterial activity with MIC values ranging 0.12-8 μg/ml with most tested pathogens, including both Gram-positive and Gram-negative bacteria. Interestingly, MIC values were not affected (1-8 μg/ml) when measured using recent clinical isolates with various antibiotic resistance determinants. The results reported herein identify guazatine derivatives as an interesting starting point for the optimization of a potentially novel class of antibacterial agents.


Guanylated diamines, triamines, and polyamines: chemistry and biological properties

Daniele Castagnolo, Silvia Schenone, Maurizio Botta
PMID: 21657224   DOI: 10.1021/cr100423x

Abstract




Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase

Fabrizio Manetti, Alessandra Cona, Lucilla Angeli, Claudia Mugnaini, Francesco Raffi, Caterina Capone, Elena Dreassi, Alessandra Tania Zizzari, Alessandra Tisi, Rodolfo Federico, Maurizio Botta
PMID: 19591488   DOI: 10.1021/jm900371z

Abstract

Previous studies on agmatine and its derivatives suggested that the presence of hydrophobic groups on the guanidine moiety was a crucial key for inhibitory activity of maize polyamine oxidase. Accordingly, new lipophilic agmatine and iminoctadine derivatives were synthesized and tested for their ability to inhibit this enzyme. Several compounds showed an affinity in the nanomolar range, while a cyclopropylmethyl derivative of iminoctadine was found to be the most potent inhibitor of maize polyamine oxidase reported so far (Ki = 0.08 nM).


Inhibition of citrus fungal pathogens by using lactic acid bacteria

C L Gerez, M S Carbajo, G Rollán, G Torres Leal, G Font de Valdez
PMID: 20722936   DOI: 10.1111/j.1750-3841.2010.01671.x

Abstract

The effect of lactic acid bacteria (LAB) on pathogenic fungi was evaluated and the metabolites involved in the antifungal effect were characterized. Penicillium digitatum (INTA 1 to INTA 7) and Geotrichum citri-aurantii (INTA 8) isolated from decayed lemon from commercial packinghouses were treated with imazalil and guazatine to obtain strains resistant to these fungicides. The most resistant strains (4 fungal strains) were selected for evaluating the antifungal activity of 33 LAB strains, among which only 8 strains gave positive results. The antifungal activity of these LAB strains was related to the production of lactic acid, acetic acid, and phenyllactic acid (PLA). A central composite design and the response surface methodology were used to evaluate the inhibitory effect of the organic acids produced by the LAB cultures. The antifungal activity of lactic acid was directly related to its concentration; however, acetic acid and PLA showed a peak of activity at 52.5 and 0.8 mM, respectively, with inhibition rates similar to those obtained with Serenade((R)) (3.0 ppm) imazalil (50 ppm) and guazatine (50 ppm). Beyond the peak of activity, a reduction in effectiveness of both acetic acid and PLA was observed. Comparing the inhibition rate of the organic acids, PLA was about 66- and 600-fold more effective than acetic acid and lactic acid, respectively. This study presents evidences on the antifungal effect of selected LAB strains and their end products. Studies are currently being undertaken to evaluate the effectiveness in preventing postharvest diseases on citrus fruits.


Human cholestatic hepatitis owing to polyoxyethylene nonylphenol ingestion: A case report

Jihye Min, Joohye Han, Kyungju Kim, Samel Park, Sunhyo Lee, Jungrak Hong, Hyowook Gil, Hoyeon Song, Saeyong Hong
PMID: 28796059   DOI: 10.1097/MD.0000000000007737

Abstract

The purpose of this study was to identify the chemical responsible for cholestatic hepatitis in a 55-year-old woman who ingested 1,1'-iminodi (octamethylene) diguanidinium triacetate (iminoctadine triacetate), a fungicide. The fungicide formulation was also composed of polyoxyethylene nonylphenol (NP-40) and methanol.
Severe cholestatic hepatitis developed, which led to the patient's death on day 88 of hospitalization. Post-mortem necropsy of the liver showed focal hepatocyte necrosis involving mostly the mid-zone, along with intracytoplasmic and intracanalicular cholestasis.
To identify the chemical responsible for hepatic injury, the cellular toxicity of all chemicals in the fungicide formulation was assessed in HepG2 cells using the 3-(4,5-dimethylthiaxol-2yl)-2, 5-diphenyl tetrazolium bromide test.
Viability of cells treated with the surfactant NP-40 was significantly lower (P < .001), but that of cells treated with other components of the fungicide, including the active ingredient, iminoctadine triacetate, was unaffected. Fluorescence-activated cell sorting analysis confirmed that necrosis was induced in HepG2 cells treated with 25-80 μM of NP-40, while significant numbers of apoptotic cells were not detected.
NP-40 appears to be the chemical responsible for the patient's irreversible hepatic injury, accompanied by intracytoplasmic and intracanalicular cholestasis.


Involvement of polyamine oxidase in abscisic acid-induced cytosolic antioxidant defense in leaves of maize

Beibei Xue, Aying Zhang, Mingyi Jiang
PMID: 19261065   DOI: 10.1111/j.1744-7909.2008.00766.x

Abstract

Using pharmacological and biochemical approaches, the role of maize polyamine oxidase (MPAO) in abscisic acid (ABA)-induced antioxidant defense in leaves of maize (Zea mays L.) plants was investigated. Exogenous ABA treatment enhanced the expression of the MPAO gene and the activities of apoplastic MPAO. Pretreatment with two different inhibitors for apoplastic MPAO partly reduced hydrogen peroxide (H2O2) accumulation induced by ABA and blocked the ABA-induced expression of the antioxidant genes superoxide dismutase 4 and cytosolic ascorbate peroxidase and the activities of the cytosolic antioxidant enzymes. Treatment with spermidine, the optimum substrate of MPAO, also induced the expression and the activities of the antioxidant enzymes, and the upregulation of the antioxidant enzymes was prevented by two inhibitors of MPAO and two scavengers of H2O2. These results suggest that MPAO contributes to ABA-induced cytosolic antioxidant defense through H2O2, a Spd catabolic product.


LC/ESI/MS method for the quantitative detection of guazatine residues in cereals

Elena Dreassi, Alessandra Tania Zizzari, Assunta Zanfini, Gianfranco Corbini, Maurizio Botta
PMID: 17650002   DOI: 10.1021/jf070648w

Abstract

Guazatine is a fungicide used in agriculture to control a wide range of seed-borne diseases of cereals and other vegetable foods. In this work, a LC-ESI-MS method was developed for the quantitative detection of guazatine residues in maize and hard wheat. Quantitative data were determined for the residues of the main diamines, triamines, and tetramines that cover more than 87% of the total contents of the mixture. The mean recoveries from the fortified cereals at 0.050 mg/kg ranged from 81 to 86%, with the coefficients of variation (CVs) ranging from 0.9 to 5.5% (n = 5). At 0.025 mg/kg, the recoveries ranged from 78 to 87%, with the CVs ranging from 0.8 to 6.3% (n = 5). The limits of quantification have been estimated to be 0.010, 0.004, 0.002, 0.002, 0.005, and 0.002 mg/kg, respectively, for GN, GG, GNG, GGN, GGG, and GGGG in maize and hard wheat (S/N ratio >10).


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